molecular formula C10H14BrNO B13341475 2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol

2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13341475
M. Wt: 244.13 g/mol
InChI Key: DPUSMFYVIZXNHL-UHFFFAOYSA-N
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Description

2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.12826 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethylaminoethanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-bromophenylacetone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(4-Bromophenyl)ethyl]amino}ethan-1-ol is unique due to its specific substitution pattern and the presence of both an ethylamino and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-[1-(4-bromophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H14BrNO/c1-8(12-6-7-13)9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

DPUSMFYVIZXNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCCO

Origin of Product

United States

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